N-(3-cyanothiophen-2-yl)picolinamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-643895 are not extensively detailed in publicly available sources. it is known that the compound has a molecular weight of 229.26 and a molecular formula of C11H7N3OS . Industrial production methods typically involve the synthesis of the compound in controlled laboratory environments, ensuring high purity and stability.
Chemical Reactions Analysis
WAY-643895 primarily undergoes inhibition reactions with casein kinase 1δ. The compound’s inhibition activity is greater than 5%, making it a potent inhibitor . Common reagents and conditions used in these reactions include various solvents like DMSO (dimethyl sulfoxide), where WAY-643895 has a solubility of 10 mM at 25°C . The major product formed from these reactions is the inhibited form of casein kinase 1δ, which is crucial for studying its role in neurodegenerative diseases.
Scientific Research Applications
WAY-643895 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of casein kinase 1δ.
Biology: Employed in research related to cellular signaling pathways involving CK1δ.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease
Industry: Utilized in the development of new drugs targeting CK1δ for various diseases.
Mechanism of Action
WAY-643895 exerts its effects by inhibiting the activity of casein kinase 1δ. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets and pathways involved include the regulation of circadian rhythms, Wnt signaling, and DNA damage response .
Comparison with Similar Compounds
WAY-643895 is unique due to its high specificity and potency as a CK1δ inhibitor. Similar compounds include:
CK2-IN-7: An inhibitor of casein kinase 2 (CK2).
SR-4133: A selective inhibitor of CK1ε.
CK1-IN-2: A potent inhibitor of CK1 with varying IC50 values for different CK1 isoforms
These compounds, while similar in their kinase inhibition properties, differ in their specificity and target kinases, highlighting the uniqueness of WAY-643895 in targeting CK1δ.
Biological Activity
N-(3-cyanothiophen-2-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an α-glucosidase inhibitor. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
Synthesis and Structure
The synthesis of this compound involves the coupling of a thiophene derivative with a picolinamide moiety. The structural framework is designed to enhance its pharmacological properties through bioisosterism, which replaces certain chemical groups with others that have similar physical or chemical properties but may improve biological activity.
1. α-Glucosidase Inhibition
Recent studies have highlighted the efficacy of this compound derivatives as selective α-glucosidase inhibitors. For instance, one study synthesized a series of compounds based on this scaffold and identified a particular derivative (4d9) with an IC50 value of 2.11 μM, significantly more potent than established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) .
Table 1: Comparison of α-Glucosidase Inhibitory Potency
Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) |
---|---|---|
4d9 | 2.11 | 17.48 |
Acarbose | 327.0 | - |
HXH8r | 15.32 | - |
The non-competitive inhibition mechanism was confirmed through kinetic studies, indicating that the compound binds to the enzyme irrespective of substrate presence. Molecular docking studies further elucidated the binding interactions between the compound and the active site of α-glucosidase, suggesting favorable interactions that enhance its inhibitory effect.
2. Cytotoxicity and Metabolic Stability
The compound exhibited noncytotoxic effects on human normal hepatocyte (LO2) cells, demonstrating its potential safety profile for therapeutic applications targeting type 2 diabetes . Additionally, it showed improved metabolic stability in rat plasma, which is critical for its development as a viable drug candidate.
The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with specific enzymes involved in carbohydrate metabolism. The binding affinity and selectivity for α-glucosidase over other enzymes like α-amylase suggest a targeted approach to managing postprandial hyperglycemia.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the broader implications of using α-glucosidase inhibitors in clinical settings:
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-7-8-4-6-16-11(8)14-10(15)9-3-1-2-5-13-9/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEHUAKGYXQSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.